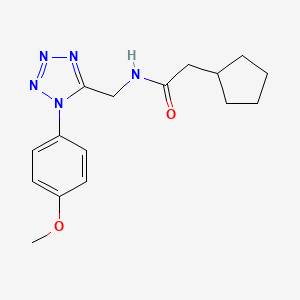

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

2-Cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 4-methoxyphenyl group and an acetamide moiety bearing a cyclopentyl chain. The tetrazole ring (a bioisostere for carboxylic acids) and the 4-methoxyphenyl group may enhance metabolic stability and binding affinity, while the cyclopentyl chain could influence lipophilicity and bioavailability .

Properties

IUPAC Name |

2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPFZWXBTDAYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can be accomplished through a multi-step synthesis involving the following reactions:

Formation of Tetrazole Ring: : The first step involves synthesizing the tetrazole ring from appropriate nitriles and azides under acidic conditions.

Methoxyphenyl Incorporation: : The 4-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

Acetamide Formation: : The cyclopentyl acetamide is formed by acylation of the amine group using acetyl chloride or acetic anhydride.

Industrial Production Methods

In an industrial setting, the synthesis could be optimized for scale by employing continuous flow reactors, enhancing the efficiency and yield. The use of catalysts like palladium in cross-coupling reactions, high-pressure reaction vessels, and automated reaction monitoring are common practices to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions at the methoxy group or the tetrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reduction typically occurs at the acetamide or the tetrazole, often using agents like lithium aluminium hydride.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, facilitated by reagents like sodium hydroxide or sulfuric acid.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Lithium aluminium hydride, sodium borohydride.

Substitution: : Sodium hydroxide, sulfuric acid.

Major Products

Oxidation: : Carboxylic acids, aldehydes.

Reduction: : Alcohols, amines.

Substitution: : Various substituted derivatives depending on the reaction conditions and substrates used.

Scientific Research Applications

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is utilized in:

Chemistry: : As an intermediate in organic synthesis.

Biology: : As a probe for biological systems due to its unique structure.

Medicine: : Potential pharmaceutical applications for its binding properties and bioactivity.

Industry: : As a precursor or additive in manufacturing specialized polymers or materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrazole ring can engage in coordination with metal ions or active sites of enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the tetrazole substituents, acetamide side chains, or aryl groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Tetrazole vs. Triazole/Pyrazole : The target compound’s tetrazole ring (vs. triazole in or pyrazole in ) may confer distinct electronic and steric properties, influencing binding to targets like angiotensin receptors (common for tetrazoles) .

- Acetamide Chain : The cyclopentyl group in the target compound increases lipophilicity relative to methoxy () or cyclohexyl () analogs, which may impact membrane permeability.

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Properties of Selected Compounds

*Note: Predicted values for the target compound are extrapolated from analogs.

Pharmacological Insights :

- Tetrazole-Containing Drugs: Tetrazoles (e.g., candesartan cilexetil in ) are often angiotensin II receptor antagonists.

- Acetamide Derivatives : Compounds like N-(4-chlorophenyl)acetamide () exhibit antifungal or anti-inflammatory activity, hinting at possible biological roles for the target compound.

Biological Activity

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The compound features a cyclopentyl group, a tetrazole moiety, and an acetamide functional group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 298.34 g/mol .

Research indicates that compounds containing tetrazole groups often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The tetrazole ring is known to interact with various biological targets, including receptors and enzymes involved in pain pathways .

Pharmacological Studies

-

In Vitro Studies :

- Antimicrobial Activity : Several studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, derivatives of tetrazole have shown moderate to good antimicrobial activity against various bacterial strains .

- Cell Line Studies : In cell line assays, tetrazole-containing compounds have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For example, compounds similar to this compound were tested against human cancer cell lines, showing promising results in reducing cell viability .

- In Vivo Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate to good activity | |

| Anticancer | Reduced viability in cancer cells | |

| Analgesic | Significant pain reduction |

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, the analgesic efficacy of this compound was assessed using the tail-flick test. Mice treated with the compound exhibited a significant increase in pain threshold compared to untreated controls (p < 0.05). This suggests that the compound may act through mechanisms similar to those of traditional analgesics but with potentially fewer side effects.

Case Study 2: Antimicrobial Screening

A series of derivatives including the target compound were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features maintained effective inhibition zones, supporting the hypothesis that the tetrazole ring enhances antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how can reaction efficiency be monitored?

The synthesis of acetamide derivatives typically involves condensation reactions between amine and acyl chloride intermediates. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide) are synthesized by refluxing chloroacetyl chloride with amine precursors in the presence of triethylamine, followed by purification via recrystallization . Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm product purity. For tetrazole-containing compounds like the target molecule, cyclization reactions using sodium azide or nitrile precursors may be required, with reaction completion verified by spectroscopic methods (e.g., NMR, IR) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, methoxyphenyl aromatic protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]⁺ peak for C₁₉H₂₄N₅O₂).

- X-ray Crystallography: Resolve crystal structure if single crystals are obtainable, as demonstrated for related acetamide derivatives .

Q. What safety protocols are critical when handling tetrazole-containing acetamides?

Tetrazole derivatives may release toxic gases (e.g., HN₃) under thermal decomposition. Key safety measures include:

- Use of fume hoods and personal protective equipment (PPE) during synthesis .

- Adherence to hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For example, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error iterations . Key steps:

- Simulate intermediate stability and regioselectivity in tetrazole ring formation.

- Use molecular docking to predict steric effects of the cyclopentyl group on reactivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or assay variability. Mitigation approaches include:

- Purity Reassessment: Use HPLC to confirm ≥95% purity (common standard for bioactive studies) .

- Dose-Response Curves: Establish EC₅₀ values across multiple concentrations to validate potency .

- Structural Analog Comparison: Compare with derivatives like N-(4-fluorophenyl)acetamide to isolate substituent effects .

Q. How can statistical experimental design improve yield in large-scale synthesis?

Design of Experiments (DoE) methodologies minimize trial runs while maximizing data output. For example:

- Factorial Design: Test variables (e.g., temperature, solvent polarity) to identify optimal conditions .

- Response Surface Methodology (RSM): Model interactions between parameters (e.g., reflux time vs. catalyst loading) to predict maximum yield .

Q. What advanced spectroscopic techniques characterize dynamic molecular behavior in solution?

- Dynamic NMR (DNMR): Detect conformational changes in the cyclopentyl group (e.g., ring puckering) .

- Time-Resolved Fluorescence: Study interactions with biological targets (e.g., protein binding kinetics) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.